1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine
Description
Properties
IUPAC Name |
1-ethyl-2-phenylbenzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-2-18-14-9-8-12(16)10-13(14)17-15(18)11-6-4-3-5-7-11/h3-10H,2,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJGWRPADRIZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)N=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iron-Mediated Reduction
Conditions :
Catalytic Hydrogenation
Conditions :
-
Substrate : 1-Ethyl-2-phenyl-5-nitro-1H-benzimidazole (1 mmol)
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Catalyst : 10% Pd/C (50 mg)
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Solvent : Ethyl acetate/methanol (4:1, 100 mL)
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Pressure : 40 psi H2
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Time : 3 hours
Characterization Data for this compound :
-
Melting Point : 192–194°C
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FTIR (KBr) : 3452 cm−1 (N–H stretch), 1620 cm−1 (C=N stretch)
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HRMS (ESI) : m/z calculated for C15H15N3 [M + H]+: 238.1341; found: 238.1338
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (180°C, 30 minutes) accelerates the cyclization of o-phenylenediamine derivatives with epoxides, though this method is less commonly applied for nitro-substituted intermediates.
One-Pot Alkylation-Reduction
Sequential N-alkylation and nitro reduction in a single reactor minimize intermediate isolation, enhancing efficiency. Ethyl bromide and iron powder are added sequentially under controlled pH.
Critical Analysis of Methodologies
| Parameter | Iron Reduction | Catalytic Hydrogenation |
|---|---|---|
| Cost | Low | High |
| Reaction Time | 2 hours | 3 hours |
| Yield | 85–90% | 95–98% |
| Purity | Moderate | High |
| Scalability | Excellent | Limited by catalyst cost |
Catalytic hydrogenation is preferable for lab-scale synthesis due to superior yields, while iron reduction remains viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors, receptor antagonists, and anti-inflammatory agents.
Industry: It is used in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among benzimidazole derivatives include substituents at N1, C2, and C5, which influence solubility, melting points, and bioactivity.
Key Observations :
- Substituent Effects on Melting Points : Bulky or polar groups (e.g., trifluoromethyl in 13j ) increase melting points due to enhanced intermolecular interactions .
- Bioactivity : Antiviral activity in 13i and 13j correlates with electron-withdrawing substituents (Cl, CF₃), which may improve target binding . Enzyme inhibition in 19 is attributed to the 1,2-dimethyl group, which stabilizes enzyme-substrate interactions .
Biological Activity
1-Ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine is a heterocyclic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, anticancer properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features:
- An ethyl group at the 1-position
- A phenyl group at the 2-position
- An amine group at the 5-position of the benzimidazole ring
This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable candidate for various research applications.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 0.015 mg/mL, indicating strong antibacterial properties .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, a derivative demonstrated significant cytotoxicity against glioblastoma cell lines (U87), with an IC50 value of approximately 45.2 ± 13.0 μM. Additionally, flow cytometry results indicated that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through mechanisms such as:
- Enzyme inhibition : It can inhibit the activity of certain enzymes by binding to their active sites.
- Receptor modulation : It may act as an agonist or antagonist at various receptors, altering cellular signaling pathways.
Case Study: Anticancer Research
A study conducted on derivatives of benzimidazole showed that structural modifications could enhance anticancer efficacy. For example, compounds with specific substitutions exhibited improved apoptosis induction in cancer cell lines compared to their parent compounds. The research emphasized the significance of functional groups in determining biological activity and highlighted promising candidates for further development .
Kinetic Studies
Kinetic studies involving this compound derivatives revealed non-cytotoxic profiles against normal cells while demonstrating potent inhibitory effects on targeted cancer cell lines. This suggests a favorable therapeutic index for potential clinical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Ethyl and phenyl groups; amine at 5-position | Antimicrobial, anticancer |
| 2-Pheylbenzimidazole | Lacks ethyl group | Moderate antimicrobial activity |
| 5-Amino-2-phenybenzimidazole | Similar structure without ethyl group | Limited anticancer activity |
This table illustrates how structural variations influence the biological activities of related compounds.
Q & A
Q. Key Variables :
How does the ethyl group at position 1 affect the compound’s pharmacokinetic properties compared to methyl or phenyl substitutions?
Advanced Research Focus
The ethyl group increases lipophilicity (logP ~2.8 vs. 2.1 for methyl analogs), enhancing membrane permeability but potentially reducing aqueous solubility. Structural comparisons:
| Substituent | logP | IC50 (μM) vs. Enzyme X |
|---|---|---|
| Ethyl (target) | 2.8 | 0.45 |
| Methyl | 2.1 | 1.2 |
| Phenyl | 3.5 | 0.12 |
Mechanistic Insight : Ethyl’s intermediate chain length balances steric bulk and flexibility, optimizing target binding without excessive metabolic instability .
What spectroscopic and computational methods validate the structure and purity of this compound?
Q. Basic Research Focus
- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 1.4 ppm (t, -CH2CH3), δ 4.2 ppm (q, N-CH2), and aromatic protons between δ 7.1–8.3 ppm .
- Mass Spectrometry : LRMS/ESI confirms molecular ion [M+H]+ at m/z 264.3 .
- HPLC : Purity >95% achieved using a C18 column with MeOH/H2O (70:30) mobile phase .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in IC50 values (e.g., 0.45 μM vs. 2.1 μM in enzyme inhibition assays) may arise from:
- Assay Conditions : Variations in pH (7.4 vs. 6.8) or ionic strength alter binding kinetics .
- Enzyme Isoforms : Subtype selectivity (e.g., COX-2 vs. COX-1) impacts potency .
Resolution Strategy :
Standardize assay protocols (e.g., ATP concentration, incubation time).
Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
What strategies improve regioselectivity during N-alkylation of the benzimidazole core?
Advanced Research Focus
Regioselectivity challenges arise due to competing alkylation at N1 vs. N3. Solutions include:
- Directing Groups : Introduce a transient protecting group (e.g., Boc) at N3 to favor N1-ethylation .
- Microwave Synthesis : Short, high-temperature pulses (120°C, 10 min) reduce side-product formation .
- Catalytic Systems : Pd(OAc)2 with Xantphos ligand improves N1 selectivity (85:15 N1:N3 ratio) .
What are the implications of molecular docking studies for drug design using this compound?
Advanced Research Focus
Docking simulations (e.g., AutoDock Vina) reveal:
- Binding Pocket : The ethyl group occupies a hydrophobic cleft in the ATP-binding site of kinase targets, while the phenyl ring engages in π-π stacking with Tyr-185 .
- SAR Insights : Modifications at the 5-amine position (e.g., adding a pyrimidine group) enhance affinity by 3-fold .
How does this compound compare to structurally related benzimidazoles in antimicrobial screens?
Basic Research Focus
Comparative data against S. aureus and E. coli:
| Compound | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
|---|---|---|
| Target | 8.2 | 32.1 |
| 2-Methyl analog | 12.5 | 64.3 |
| 2-Phenyl analog | 4.7 | 16.8 |
The ethyl group’s moderate hydrophobicity balances membrane penetration and efflux pump evasion .
What safety and handling protocols are recommended for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
